3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the pyrazolo[4,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Methoxylation: The protected intermediate undergoes methoxylation to introduce the methoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution Reactions: Products include various substituted pyrazolopyridines with different functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for drug discovery.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for anticancer drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure and reactivity make it valuable for the development of new chemical products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. By targeting these pathways, the compound can effectively inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
Comparison: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the bromine and methoxy groups on the pyrazolopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different reactivity and selectivity towards molecular targets, which can be advantageous in drug discovery and other applications.
Properties
IUPAC Name |
3-bromo-5-methoxy-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBFXROBAMOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(NN=C2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.